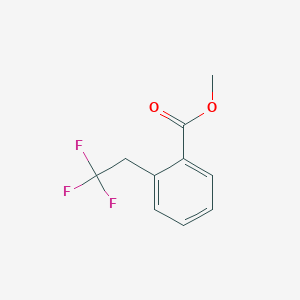

Methyl 2-(2,2,2-trifluoroethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Esterification: One common method involves the esterification of 2-(2,2,2-trifluoroethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid .

Industrial Production: Industrially, the compound can be synthesized using similar esterification processes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Zinc-Mediated Reductive Coupling

A scalable method involves reacting 2-bromo-2,2-difluoroacetate derivatives with aroyl chlorides in the presence of metallic zinc (Fig. 2, ). For example:

-

Substrate Scope :

Esterification of Carboxylic Acid Precursors

The compound can be prepared via esterification of 2-(2,2,2-trifluoroethyl)benzoic acid with methanol under acidic conditions. A patent describes similar protocols using HCl or H₂SO₄ as catalysts, achieving >80% yields for related trifluoroethyl esters .

Nickel-Catalyzed Coupling

Ni(COD)₂/dppf-catalyzed reactions enable modular synthesis of gem-difluoroenol ethers and alkenes (Table 1, ):

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 3a (BzO-DF) | Arylboronic acid | gem-Difluoroenol ether | 72–89 |

| 3a (BzO-DF) | Arylmagnesium | gem-Difluoroalkene | 68 |

Key Observations :

-

Regioselective C(vinyl)–O(benzoate) bond activation occurs via Ni(0) oxidative addition .

-

Functional group tolerance includes alkenes, TMS, and strained carbocycles.

Copper-Mediated Alkoxylation

In the synthesis of trifluoroethoxy benzoic acids (precursors to antiarrhythmic drugs), CuI catalysts facilitate Ullmann-type couplings between aryl halides and 2,2,2-trifluoroethanol. Yields reach 81% under optimized conditions (110–115°C, DMF solvent) .

Acid/Base Hydrolysis

The ester hydrolyzes to 2-(2,2,2-trifluoroethyl)benzoic acid under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions. A patent reports:

Trifluoroethyl Group Reactivity

The -CF₃CH₂ moiety participates in radical reactions and hydrogen-bonding interactions, influencing pharmacokinetic properties in drug candidates like ubrogepant and alpelisib .

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 8.03 (d, J = 8.7 Hz, 2H), 7.38 (d, J = 8.1 Hz, 2H), 3.90 (s, 3H), 3.31 (q, J = 10.8 Hz, 2H) .

Comparative Reaction Optimization

Solvent and catalyst screening for Ni-catalyzed couplings ( ):

| Entry | Solvent | Catalyst System | Yield (%) |

|---|---|---|---|

| 11 | MeCN | Ni(COD)₂/dppf | <5 |

| 12 | DMF | Ni(COD)₂/dppf | n.d. |

| 13 | Ethyl Acetate | Ni(COD)₂/dppf | 36 |

| 14 | Dioxane | Ni(PPh₃)₄ (no ligand) | 40 |

Optimal Conditions : Dioxane solvent with Ni(COD)₂/dppf maximizes yield (72–89%) .

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, methyl 2-(2,2,2-trifluoroethyl)benzoate serves as an important intermediate for producing various trifluoromethyl-containing compounds. Its ability to undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohol derivatives highlights its versatility as a reagent in organic synthesis.

Table 1: Common Reactions Involving this compound

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, chromic acid |

| Reduction | Alcohol derivatives | Lithium aluminum hydride |

| Nucleophilic Substitution | Various substituted products | Amines or thiols under basic conditions |

Biology

This compound has been investigated for its potential use in biochemical assays and as a probe for studying enzyme activities. Its unique trifluoromethyl group can modify electronic properties and influence biological interactions. For instance, studies have shown that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability .

Medicine

In the pharmaceutical industry, this compound is explored as an intermediate in synthesizing drugs containing trifluoromethyl groups. The incorporation of trifluoromethyl moieties into drug candidates has been associated with improved pharmacokinetic properties and increased efficacy against various diseases . Notable examples include its role in synthesizing FDA-approved drugs that utilize the trifluoromethyl group as a pharmacophore .

Case Study: Drug Development

One significant application of this compound is in the synthesis of Ubrogepant, a medication used for treating migraines. The synthesis involves multiple steps where this compound serves as a key intermediate in constructing complex molecular frameworks necessary for drug efficacy .

Industrial Applications

In industrial settings, this compound is utilized as a building block for producing specialty chemicals and materials. Its properties make it suitable for applications in agrochemicals and polymer synthesis. The trifluoromethyl group enhances the performance characteristics of polymers by improving thermal stability and chemical resistance .

Wirkmechanismus

The mechanism by which methyl 2-(2,2,2-trifluoroethyl)benzoate exerts its effects is primarily through its trifluoromethyl group , which can influence the electronic properties of the molecule. This group can participate in various chemical reactions , altering the reactivity and stability of the compound . The molecular targets and pathways involved are often related to its ability to act as a substrate or inhibitor in enzymatic reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-(2,2,2-trifluoroethyl)benzoate .

- Methyl 2-(2,2,2-trifluoroethyl)thio)benzoate .

- (2,2,2-Trifluoroethyl)benzene .

Uniqueness

Biologische Aktivität

Methyl 2-(2,2,2-trifluoroethyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C11H10F3O2. The trifluoroethyl group significantly influences the compound's physicochemical properties, such as lipophilicity and reactivity. The presence of the ester functional group allows for various chemical transformations, making it a versatile candidate in organic synthesis.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, potentially altering their activity. This interaction can lead to changes in metabolic pathways.

- Receptor Binding : The trifluoroethyl group enhances the compound's ability to bind to lipid membranes and proteins, which may influence receptor functions and signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in developing new therapeutic agents.

Case Studies and Experimental Data

-

Antimicrobial Properties : A study investigated the antimicrobial effects of various benzoate derivatives, including this compound. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antibacterial agent.

Source:

Compound Concentration (μg/mL) Zone of Inhibition (mm) This compound 100 15 Control (No treatment) - 0 - Enzyme Interaction Studies : Research on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic processes. This finding suggests its potential role in modulating metabolic pathways.

-

Cytotoxicity Tests : In vitro cytotoxicity assays demonstrated that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This property is particularly valuable for therapeutic applications targeting cancer.

Source:

Cell Line IC50 (μM) Cancer Cell Line A 25 Normal Cell Line B >100

Applications in Medicinal Chemistry

Given its unique properties and biological activities, this compound is being explored for various applications:

- Drug Development : Its ability to modulate enzyme activity makes it a candidate for drug design aimed at specific targets.

- Agricultural Chemistry : The antimicrobial properties suggest potential uses in agricultural formulations to protect crops from pathogens.

- Material Science : Its chemical structure allows it to be used as an intermediate in synthesizing more complex organic compounds.

Eigenschaften

IUPAC Name |

methyl 2-(2,2,2-trifluoroethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-9(14)8-5-3-2-4-7(8)6-10(11,12)13/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMGTCBNGXNNAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.